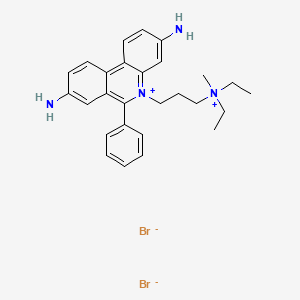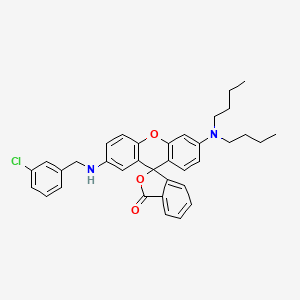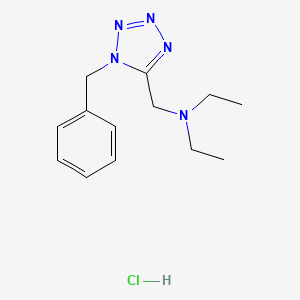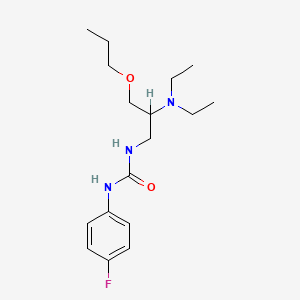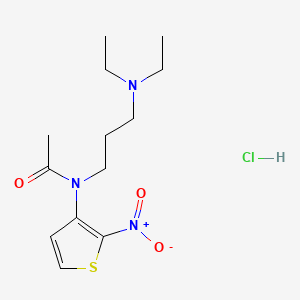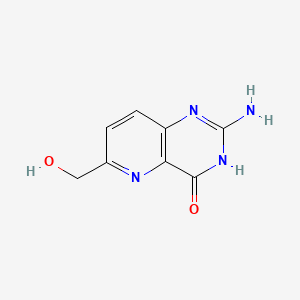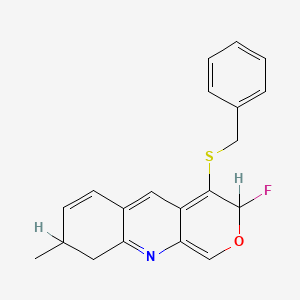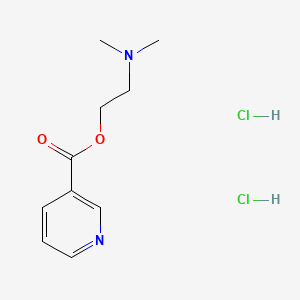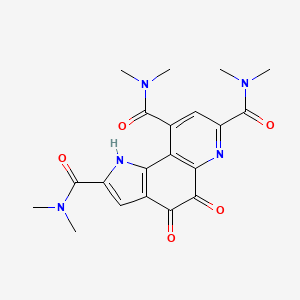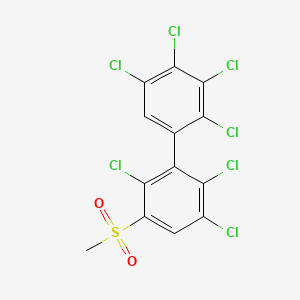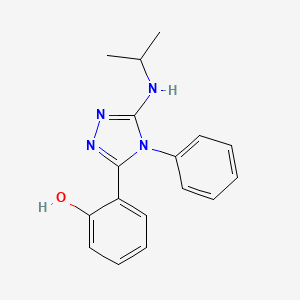
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is characterized by its unique structure, which includes a phenol group and a triazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted phenol with a triazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form different triazole derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenol or triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学研究应用
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the triazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenol, 2-methyl-5-(1-methylethyl)-: This compound shares the phenol group but lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological interactions.
4-(4-(1-Amino-1-Methylethyl)Phenyl)-5-Chloro-N-(4-(2-Morpholin-4-Ylethyl)Phenyl)Pyrimidin-2-Amine: This compound has a similar phenyl group but differs in the presence of a pyrimidine ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol lies in its combination of a phenol group and a triazole ring, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound in various fields of research and application.
属性
CAS 编号 |
82619-88-3 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC 名称 |
2-[4-phenyl-5-(propan-2-ylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H18N4O/c1-12(2)18-17-20-19-16(14-10-6-7-11-15(14)22)21(17)13-8-4-3-5-9-13/h3-12,22H,1-2H3,(H,18,20) |
InChI 键 |
VNFSZTZTTZJGAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


